4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
4-chloro-3-methyl-1-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O/c1-15-8-10-18(11-9-15)28-22-20(16(2)27-28)21(24)19(14-26-22)23(29)25-13-12-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVGNZIQKHSNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=C(C(=C3C(=N2)C)Cl)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a β-ketoester.
Introduction of the Chlorine and Methyl Groups: Chlorination and methylation can be performed using reagents like thionyl chloride and methyl iodide under controlled conditions.
Attachment of the Phenethyl and p-Tolyl Groups: These groups can be introduced via nucleophilic substitution reactions, often using phenethylamine and p-tolylamine as starting materials.
Formation of the Carboxamide Group: This final step typically involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Products may include carboxylic acids or ketones, depending on the site of oxidation.
Reduction: The primary product would be the corresponding amine.
Substitution: Products would vary based on the nucleophile used, resulting in derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific proteins or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide would depend on its specific application. In a biological context, it might act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical cellular pathways. The pathways affected would depend on the specific interactions between the compound and its target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key analogs differ in substituents on the pyrazole ring, aryl groups, and functional moieties (Table 1).
Table 1: Substituent Effects on Physical Properties
*Calculated based on formula C24H22ClN5O.
Key Observations :
- Melting Points : Chlorine and aromatic substituents (e.g., 3b with 4-chlorophenyl) elevate melting points (171–172°C) compared to p-tolyl derivatives (123–125°C for 3c), likely due to enhanced crystal packing .
- Synthetic Yields : Yields for analogs in range from 62–71%, suggesting the target compound’s synthesis may require optimization if steric hindrance from phenethylamide reduces efficiency.
Functional Group Comparisons
Carboxamide vs. Carboxylate/Carbonitrile
- Carboxamide (Target) : The phenethylamide group enhances hydrogen-bonding capacity and solubility compared to esters (e.g., L87’s ethyl carboxylate) or carbonitriles (e.g., compounds in ). This may improve bioavailability in drug candidates .
- Carbonitrile () : Compounds like 4i (5-carbonitrile) exhibit lower polarity, favoring membrane permeability but reducing aqueous solubility.
Halogen Substitution
- Chlorine (Target) : The 4-chloro substituent is conserved in many analogs (e.g., 3a–3p in ), contributing to electron-withdrawing effects that stabilize the aromatic system and modulate reactivity .
- Fluorine () : The compound 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 107658-94-6) incorporates fluorine, which may enhance metabolic stability compared to chlorine .
Biological Activity
The compound 4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The structural formula for this compound can be represented as follows:
This compound features a pyrazolo[3,4-b]pyridine core substituted with various functional groups that contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Specifically, this compound has shown promising results in inhibiting tumor cell proliferation.
Key Findings:
- IC50 Values: The compound exhibited an IC50 value of approximately 49.85 μM against specific cancer cell lines, indicating significant cytotoxicity .
- Mechanism of Action: It has been observed that this compound induces apoptosis in cancer cells and affects cell cycle progression, particularly arresting cells in the G2/M phase .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways and reduce the activation of microglia in neuroinflammatory models.
Key Findings:
- Inflammatory Cytokines: The compound has been shown to decrease levels of pro-inflammatory cytokines in vitro and in vivo models .
- Neuroprotective Effects: It also exhibits protective effects against oxidative stress-induced neurotoxicity .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 49.85 | Induces apoptosis |
| Anticancer | MCF-7 (Breast Cancer) | 73–84 | Cell cycle arrest at G2/M phase |
| Anti-inflammatory | BV-2 (Microglia) | Not specified | Reduces cytokine release |
| Neuroprotection | HT-22 (Neuroblastoma) | Not specified | Protects against oxidative stress |
Study 1: Antitumor Activity
In a study conducted by Xia et al., various pyrazole derivatives were synthesized and screened for antitumor activity. The compound demonstrated significant cytotoxicity against several cancer cell lines, including A549 and MCF-7, with notable apoptosis induction .
Study 2: Anti-inflammatory Effects
Research by Niculescu-Duvaz et al. focused on the anti-inflammatory properties of pyrazole derivatives. The study indicated that this compound effectively reduced microglial activation and inflammatory markers in LPS-induced models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
